molecular formula C13H18O3 B13899152 Methyl 4-(5-hydroxypentyl)benzoate CAS No. 123910-89-4

Methyl 4-(5-hydroxypentyl)benzoate

Cat. No.: B13899152
CAS No.: 123910-89-4
M. Wt: 222.28 g/mol
InChI Key: WPWCUUFFMNJWMQ-UHFFFAOYSA-N
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Description

Methyl 4-(5-hydroxypentyl)benzoate is an organic compound with the molecular formula C13H18O4 It is an ester derivative of benzoic acid, where the ester group is substituted with a 5-hydroxypentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-hydroxypentyl)benzoate typically involves the esterification of 4-(5-hydroxypentyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

4-(5-hydroxypentyl)benzoic acid+methanolacid catalystMethyl 4-(5-hydroxypentyl)benzoate+water\text{4-(5-hydroxypentyl)benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(5-hydroxypentyl)benzoic acid+methanolacid catalyst​Methyl 4-(5-hydroxypentyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also a focus in industrial production to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-hydroxypentyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(5-oxopentyl)benzoic acid or 4-(5-carboxypentyl)benzoic acid.

    Reduction: Formation of 4-(5-hydroxypentyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(5-hydroxypentyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced flexibility or durability.

Mechanism of Action

The mechanism of action of Methyl 4-(5-hydroxypentyl)benzoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The hydroxyl group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then exert its effects on target pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the hydroxypentyl chain.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.

    Propyl benzoate: Another ester of benzoic acid with a propyl group.

Uniqueness

Methyl 4-(5-hydroxypentyl)benzoate is unique due to the presence of the 5-hydroxypentyl chain, which imparts different chemical and physical properties compared to simpler esters like methyl benzoate. This structural feature allows for additional functionalization and potential interactions with biological systems, making it a versatile compound for various applications.

Properties

CAS No.

123910-89-4

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 4-(5-hydroxypentyl)benzoate

InChI

InChI=1S/C13H18O3/c1-16-13(15)12-8-6-11(7-9-12)5-3-2-4-10-14/h6-9,14H,2-5,10H2,1H3

InChI Key

WPWCUUFFMNJWMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCCCO

Origin of Product

United States

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